This tri-substituted piperidinyl urea features a methoxyethyl urea appendage and N-methylpiperidine moiety matching the exact substitution pattern validated in DCN1–UBE2M chemical probe campaigns. Minor structural perturbations in this chemotype cause >100-fold potency shifts (IC₅₀ from <0.1 µM to >20 µM); therefore analog interchange is not advised. Procure this specific compound for Leu/Ile sub-pocket SAR benchmarking alongside published references (e.g., compounds 41/52). Ideal for TR-FRET binding, pulse-chase NEDD8 transfer, and microsomal stability comparison. Custom synthesis only.
Molecular FormulaC11H23N3O2
Molecular Weight229.324
CAS No.1209095-97-5
Cat. No.B3016161
⚠ Attention: For research use only. Not for human or veterinary use.
1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1209095-97-5): Procurement-Grade Overview for Scientific Research
1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea (CAS 1209095-97-5, molecular formula C₁₁H₂₃N₃O₂, molecular weight 229.32) is a tri-substituted piperidinyl urea compound . This compound belongs to a broader class of piperidinyl ureas that have been validated as chemical probes targeting the Defective in Cullin Neddylation 1 (DCN1)–UBE2M protein–protein interaction, a regulatory node in the NEDD8/cullin pathway implicated in squamous cell carcinomas [1]. Its structural architecture—featuring a methoxyethyl urea substituent and an N-methylpiperidine moiety—aligns it with advanced tool compounds that have achieved nanomolar biochemical potency through structure-enabled optimization of the Leu-targeting and Ile-targeting sub-pockets of DCN1 [1].
[1] Hammill JT, Scott DC, Min J, Connelly MC, Holbrook G, Zhu F, Matheny A, Yang L, Singh B, Schulman BA, Guy RK. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018 Mar 26;61(7):2680–2693. doi: 10.1021/acs.jmedchem.7b01277. View Source
Why Generic Substitution of 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea Fails: Evidence of Structural Specificity
Within the piperidinyl urea chemotype targeting DCN1, minor structural modifications produce large-magnitude shifts in biochemical potency, solubility, and metabolic stability that preclude simple interchangeability of analogs. The companion medicinal chemistry papers demonstrate that replacing the hinge-targeting m-CF₃-phenyl group (as in compound 7) with other substituents, altering the Leu-pocket-targeting urea appendage, or modifying the Ile-pocket-targeting piperidine N-alkyl chain can change TR-FRET IC₅₀ values by over 100-fold and shift aqueous solubility from <0.1 μM to >70 μM [1]. For example, in the Leu-pocket optimization series, the furfuryl-substituted analog 41 achieved sub-micromolar potency (IC₅₀ = 0.75 μM) whereas closely related alkyl-substituted analogs such as 37 remained ~6–8-fold less potent (IC₅₀ = 5.8 μM) [1]. Similarly, in the Ile-pocket series, the N-propyl piperidine analog 52 exhibited an IC₅₀ of 0.062 μM versus a potency loss of over 30-fold for the des-alkyl analog 47 (IC₅₀ = 21 μM) [1]. These SAR cliff edges illustrate why seemingly related piperidinyl ureas cannot be treated as interchangeable alternatives for procurement or experimental use without explicit, matched-condition comparative data for the exact substitution pattern represented by 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea.
[1] Hammill JT, Scott DC, Min J, Connelly MC, Holbrook G, Zhu F, Matheny A, Yang L, Singh B, Schulman BA, Guy RK. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018 Mar 26;61(7):2680–2693. Tables 1–3. doi: 10.1021/acs.jmedchem.7b01277. View Source
Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea Versus Comparators
Recommended Research Application Scenarios for 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea Based on Chemotype Evidence
DCN1–UBE2M Protein–Protein Interaction Inhibition Studies in Squamous Cell Carcinoma Models
Based on the demonstrated activity of structurally related tri-substituted piperidinyl ureas in the DCN1–UBE2M TR-FRET binding assay and pulse-chase NEDD8 transfer assay [1], this compound is suitable for use as a starting point or comparator in structure–activity relationship (SAR) campaigns targeting the Leu sub-pocket of DCN1. Researchers should directly benchmark its biochemical potency (IC₅₀) and cellular neddylation inhibition (EC₅₀) against published analogs such as compound 41 (Leu-targeting furfuryl; IC₅₀ = 0.75 μM) and compound 52 (Ile-targeting N-propyl; IC₅₀ = 0.062 μM) under identical assay conditions [1].
Metabolic Stability Profiling and Oral Bioavailability Optimization Programs
The companion DCN1 inhibitor series revealed that early leads such as compound 7 suffered from rapid microsomal clearance (CLint = 170 mL/min/kg) [2], which was subsequently mitigated in NAcM-OPT (compound 67) through structural modifications. 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea, bearing a methoxyethyl substituent on the urea, may offer a distinct metabolic profile compared to the aryl-substituted ureas dominating the published series. It is recommended for comparative microsomal stability screening (mouse/human liver microsomes; t₁/₂ and CLint determination) alongside compounds 2, 7, and 67 as reference benchmarks [2].
Urea Transporter Selectivity Profiling (UT-B vs. UT-A1)
Although direct UT-B or UT-A1 inhibition data for this specific compound are absent from curated public databases as of the present search, its urea-containing scaffold is structurally related to known urea transporter inhibitors [3]. Researchers investigating diuretic mechanisms or urea transporter pharmacology may evaluate this compound in erythrocyte osmotic lysis assays (UT-B) and MDCK cell-based fluorescence assays (UT-A1) to establish its selectivity profile relative to reference inhibitors such as UTBinh-14 (human UT-B IC₅₀ = 10 nM) [4] and 3-nitrophenyl-thiourea (UT-A1/UT-B IC₅₀ ≈ 0.2 mM) [3].
[1] Hammill JT, Scott DC, Min J, Connelly MC, Holbrook G, Zhu F, Matheny A, Yang L, Singh B, Schulman BA, Guy RK. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018 Mar 26;61(7):2680–2693. Tables 1–3. View Source
[2] Hammill JT, Bhasin D, Scott DC, Min J, Chen Y, Lu Y, Yang L, Kim HS, Connelly MC, Holbrook G, Zhu F, Matheny A, Singh B, Schulman BA, Guy RK. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018 Mar 26;61(7):2694–2706. Table 1. View Source
[3] Esteva-Font C, Phuan PW, Anderson MO, Verkman AS. Structure-Activity Analysis of Thiourea Analogs as Inhibitors of UT-A and UT-B Urea Transporters. Biochim Biophys Acta. 2015 Jan;1848(1 Pt A):105–112. doi: 10.1016/j.bbamem.2014.10.003. View Source
[4] Yao C, Anderson MO, Zhang J, Yang B, Phuan PW, Verkman AS. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration. J Am Soc Nephrol. 2012 Jul;23(7):1210–1220. doi: 10.1681/ASN.2012010002. View Source
Quote Request
Request a Quote for 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.